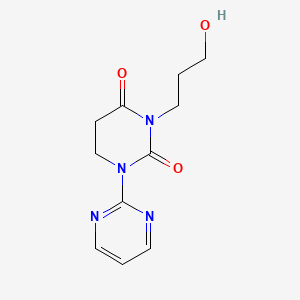
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic compound that features a dihydropyrimidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is often catalyzed by acids or other catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. For its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in pathogens. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparación Con Compuestos Similares
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: This compound also exhibits antimicrobial and anti-inflammatory properties but has a different core structure.
Dihydropyrimidinones: These compounds share a similar dihydropyrimidine core and are used in various medicinal applications.
Uniqueness
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H13N5 |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(2-aminoethylimino)-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H13N5/c1-12-5-2-6(9)11-7(12)10-4-3-8/h2,5H,3-4,8H2,1H3,(H2,9,10,11) |
Clave InChI |
LSEZUZWXRJIIJC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=NC1=NCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



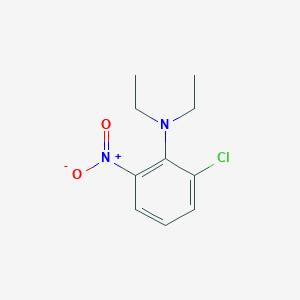

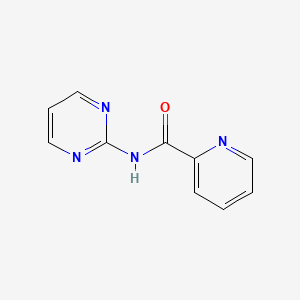
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
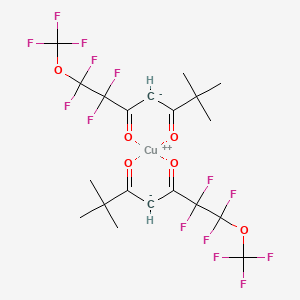
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
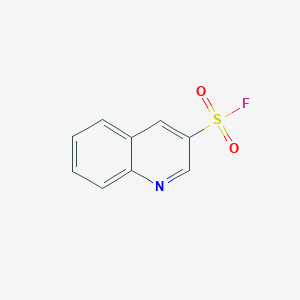
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
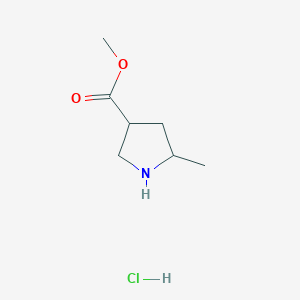
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
